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molecular formula C12H10ClN5 B1366530 N-Benzyl-2-chloro-9H-purin-6-amine CAS No. 39639-47-9

N-Benzyl-2-chloro-9H-purin-6-amine

Cat. No. B1366530
M. Wt: 259.69 g/mol
InChI Key: IJKBYBPPNNHJSF-UHFFFAOYSA-N
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Patent
US08969556B2

Procedure details

Reaction of the commercially available 2,6-dichloropurine (3) with benzylamine gave 2-chloro-6-benzylaminopurine (4) using a reported procedure. Under our conditions, the reaction was complete in 15 min at 60° C. instead of the reported time of 3 h at 110° C. Propargylation of compound 4 using propargyl bromide in DMSO under mild conditions gave 2-chloro-6-benzylamino-9-(2-propynyl) purine (5) regioselectively in high yield. The Cu(I) catalyzed azide-alkyne click reaction (the Sharpless-Huisgen 1,3-dipolar cycloaddition) of the alkyne 5 with fluorinated benzyl azides, prepared in situ from their corresponding benzyl bromides, gave exclusively 1,4-disubstituted triazoles, 7-9. The isomeric homogeneity of the product triazoles was readily verified through their 19F NMR spectra. The pentafluorophenylmethyl-triazole, 9, showed relatively shielded δ19F absorptions as compared to the o-fluorophenylmethyl- and the 2,6-difluorophenylmethyl-triazoles, 7 and 8 respectively, in accordance with similar observations for the monofluoro-, difluoro-, and pentafluorotoluenes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[CH2:12]([NH2:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH:19][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C2NC=NC2=N1)NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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